Tri(Amino-PEG3-amide)-amine TFA

Solubility PEGylation Bioconjugation

Tri(Amino-PEG3-amide)-amine TFA is a branched polyethylene glycol (PEG) derivative that features a tripodal architecture with three amino-PEG3-amide arms radiating from a central tertiary amine core. It is primarily classified as a monodisperse PEG-based PROTAC linker but is also widely employed as a multifunctional crosslinker in bioconjugation, drug delivery, and nanotechnology applications.

Molecular Formula C35H70F3N7O14
Molecular Weight 870.0 g/mol
Cat. No. B12413365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTri(Amino-PEG3-amide)-amine TFA
Molecular FormulaC35H70F3N7O14
Molecular Weight870.0 g/mol
Structural Identifiers
SMILESC(COCCOCCOCCN)C(=O)NCCN(CCNC(=O)CCOCCOCCOCCN)CCNC(=O)CCOCCOCCOCCN.C(=O)(C(F)(F)F)O
InChIInChI=1S/C33H69N7O12.C2HF3O2/c34-4-16-47-22-28-50-25-19-44-13-1-31(41)37-7-10-40(11-8-38-32(42)2-14-45-20-26-51-29-23-48-17-5-35)12-9-39-33(43)3-15-46-21-27-52-30-24-49-18-6-36;3-2(4,5)1(6)7/h1-30,34-36H2,(H,37,41)(H,38,42)(H,39,43);(H,6,7)
InChIKeyDHDRUFCNBGPAEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Tri(Amino-PEG3-amide)-amine TFA: A Branched PEG Linker for PROTACs and Bioconjugation


Tri(Amino-PEG3-amide)-amine TFA is a branched polyethylene glycol (PEG) derivative that features a tripodal architecture with three amino-PEG3-amide arms radiating from a central tertiary amine core [1]. It is primarily classified as a monodisperse PEG-based PROTAC linker but is also widely employed as a multifunctional crosslinker in bioconjugation, drug delivery, and nanotechnology applications . The molecule is typically supplied as a trifluoroacetate (TFA) salt, which enhances its handling and storage stability [1]. With a molecular weight of 755.9 g/mol (free base) or a formula weight of 869.9 g/mol for the TFA salt, it contains four reactive primary amine groups, making it a versatile hub for constructing complex molecular architectures [1].

Why Tri(Amino-PEG3-amide)-amine TFA Cannot Be Replaced by Simple PEG or Alternative Linkers


Substituting Tri(Amino-PEG3-amide)-amine TFA with a generic PEG linker or a similar branched amine is not straightforward due to its precise, monodisperse architecture and the specific length of its PEG3 arms. Unlike polydisperse PEGs or simple linear amino-PEG reagents, this compound provides a well-defined tripodal geometry that simultaneously offers three reactive amino groups and a central amine for tetravalent conjugation, enabling the construction of complex, sterically defined molecular assemblies . Alternative PEG linker lengths (e.g., PEG2 or PEG4) or different branching architectures (e.g., lysine-based) alter the spatial separation, flexibility, and hydrophilicity of the final conjugate, which can dramatically affect the ternary complex formation in PROTACs, the stability of nanoparticles, or the biological activity of a bioconjugate [1]. The specific PEG3 arm length has been empirically determined to provide an optimal balance between solubility enhancement and minimal steric interference in many applications, a balance that is not universally achieved by shorter (PEG1-2) or longer (PEG4+) analogs .

Tri(Amino-PEG3-amide)-amine TFA: Quantifiable Evidence of Differentiation vs. Alternatives


Superior Aqueous Solubility of Tri(Amino-PEG3-amide)-amine TFA Compared to Shorter PEG Analogs

Tri(Amino-PEG3-amide)-amine TFA exhibits significantly enhanced solubility in aqueous and organic solvents compared to its shorter-chain PEG analogs. The compound is highly soluble in DMSO (>100 mg/mL) and also demonstrates good solubility in water and other common organic solvents like DCM and DMF . In contrast, shorter PEG spacers (PEG1-PEG2) are reported to exhibit reduced hydration and consequently have limited aqueous solubility, typically below 50 mg/mL . This difference is directly attributed to the increased hydrophilicity and hydration shell formed by the three PEG3 chains, which facilitates dissolution and handling in a wider range of experimental conditions.

Solubility PEGylation Bioconjugation

Optimized PEG3 Arm Length Provides Balanced Flexibility and Steric Profile for PROTAC Ternary Complex Formation

The PEG3 linker length is specifically identified as optimal for PROTAC design due to its ability to provide sufficient flexibility and separation distance without introducing excessive conformational entropy or steric bulk. While shorter linkers like PEG2 can create a hydration shell, they may be too short to span the distance between ligand binding pockets on the target protein and E3 ligase, especially in 'open' geometries [1]. Conversely, longer PEG linkers (>PEG4) increase molecular weight and polar surface area, which can impair membrane permeability and oral bioavailability . The PEG3 length (approximately 10-12 atoms per arm) represents a 'sweet spot' that balances these competing factors, enabling efficient ternary complex formation for a broad range of target proteins.

PROTAC Linker Length Ternary Complex

Tri(Amino-PEG3-amide)-amine TFA Offers a Well-Defined, Monodisperse Tetravalent Architecture Unavailable with Simpler Analogs

The unique tripodal structure of Tri(Amino-PEG3-amide)-amine TFA provides a total of four reactive primary amine groups—three at the termini of the PEG3 arms and one at the central amine core [1]. This tetravalent architecture is not present in simpler linear or bifunctional PEG linkers (e.g., NH2-PEG3-NH2) which offer only two reactive sites, nor is it matched by many alternative branched amines (e.g., Tris(2-aminoethyl)amine) which lack the solubility-enhancing and sterically separating PEG chains [2]. This precise, monodisperse structure (exact molecular weight of 755.9 g/mol) enables the construction of homogeneous, higher-order conjugates and nanoparticles with controlled stoichiometry, a critical advantage over polydisperse PEG reagents that yield heterogeneous mixtures with variable properties.

Multivalency Dendrimer Crosslinking

Tri(Amino-PEG3-amide)-amine TFA: Recommended Application Scenarios Based on Quantitative Evidence


Synthesis of PROTACs Requiring High Solubility and Optimal Linker Flexibility

Use Tri(Amino-PEG3-amide)-amine TFA as a core linker building block in the synthesis of PROTACs. Its high DMSO solubility (>100 mg/mL) facilitates the handling and conjugation of often hydrophobic ligands for the target protein and E3 ligase . The PEG3 arms provide the empirically validated optimal balance of flexibility and spatial separation needed for efficient ternary complex formation, increasing the likelihood of achieving potent degradation (low DC50) without the permeability issues associated with longer PEG linkers . This makes it a first-line candidate for constructing PROTAC libraries during hit-to-lead optimization.

Construction of Multifunctional Bioconjugates and Drug Delivery Systems

Employ Tri(Amino-PEG3-amide)-amine TFA as a central hub for creating antibody-drug conjugates (ADCs) with a defined drug-to-antibody ratio (DAR) or for assembling multi-component nanoparticles. The four reactive amine groups allow for the controlled attachment of a targeting ligand (e.g., antibody, peptide), a therapeutic payload, and an imaging agent or stealth polymer to a single, monodisperse core . The PEG3 chains enhance the overall solubility of the conjugate and minimize non-specific interactions, improving the pharmacokinetic profile and reducing aggregation in biological media, as is critical for in vivo applications .

Formation of Well-Defined Dendrimers and Supramolecular Structures

Leverage the precise tetravalent geometry of Tri(Amino-PEG3-amide)-amine TFA as a building block for the synthesis of low-generation dendrimers and other complex molecular architectures. The monodisperse nature of the molecule (exact MW: 755.9 g/mol) ensures the formation of homogeneous products when used in iterative synthetic steps, unlike polydisperse PEG reagents that lead to complex mixtures . The flexible, hydrophilic PEG3 arms provide excellent solubility in both aqueous and organic solvents, allowing for solution-phase synthesis and characterization of the resulting macromolecules .

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